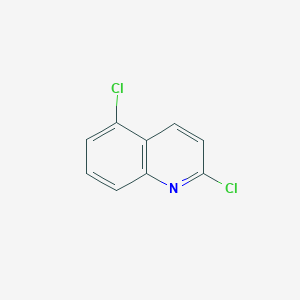

2,5-Dichloroquinoline

Description

BenchChem offers high-quality 2,5-Dichloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLOQSXPPSJIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350315 | |

| Record name | 2,5-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59412-12-3 | |

| Record name | 2,5-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Dichloroquinoline Scaffold

An In-Depth Technical Guide to 2,5-Dichloroquinoline for Advanced Research and Development

This guide provides an in-depth analysis of 2,5-dichloroquinoline, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will explore its fundamental physical and chemical properties, established synthesis protocols, reactivity, and critical applications, with a focus on insights relevant to laboratory and industrial settings.

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer and antiviral drugs[1][2][3]. 2,5-Dichloroquinoline (CAS No: 59412-12-3) emerges as a particularly valuable building block due to its dual chlorine substitutions. These halogen atoms provide two distinct, reactive sites for further chemical modification, enabling the strategic construction of complex, biologically active molecules. Its utility is pronounced in the synthesis of pharmaceuticals and agrochemicals, where it serves as a versatile precursor to novel compounds[4]. This guide offers a comprehensive technical overview for scientists leveraging this compound in their research.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is paramount for its effective handling, storage, and application in experimental design. The key properties of 2,5-dichloroquinoline are summarized below.

Physical Data

| Property | Value | Source(s) |

| CAS Number | 59412-12-3 | [4][5][6][7][8] |

| Molecular Formula | C₉H₅Cl₂N | [4][5][6][7] |

| Molecular Weight | 198.05 g/mol | [5][8] |

| Appearance | White to light yellow crystalline powder | [9][10] |

| Melting Point | 76-77 °C | [8] |

| Boiling Point | 304.0 ± 22.0 °C (Predicted) | [8] |

| Density | 1.407 ± 0.06 g/cm³ (Predicted) | [8] |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Nitrogen or Argon) at 2-8°C. | [8][11] |

Computed Molecular Descriptors

Computational descriptors provide insight into the molecule's behavior in biological systems and separation sciences.

| Descriptor | Value | Significance | Source(s) |

| XLogP3 | 3.8 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. | [4][5] |

| Complexity | 163 | Reflects the intricacy of the molecular structure. | [4][5] |

| Hydrogen Bond Acceptor Count | 1 | The quinoline nitrogen can act as a hydrogen bond acceptor. | [4] |

graph "2_5_Dichloroquinoline_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", pos="0,0.866!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; C3 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="-2.4,-0.5!", fontcolor="#202124"]; C7 [label="C", pos="-2.4,0.5!", fontcolor="#202124"]; C8 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; C9 [label="C", pos="0,0!", fontcolor="#202124"]; C10 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; Cl1 [label="Cl", pos="2.4,1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"]; Cl2 [label="Cl", pos="-2.4,-1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"];

// Define bonds C9 -- N1; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C10; C10 -- C9; C10 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9;

// Double bonds edge [style=double]; N1 -- C2 [style=solid]; C3 -- C4 [style=solid]; C5 -- C6 [style=solid]; C7 -- C8 [style=solid]; C9 -- C10 [style=solid];

// Substituents edge [style=solid]; C2 -- Cl1; C5 -- Cl2;

// Implicit hydrogens (not drawn for clarity) }

Caption: Chemical structure of 2,5-Dichloroquinoline.

Synthesis and Purification

2,5-Dichloroquinoline is typically synthesized from 5-chloroquinoline through a two-step process involving N-oxidation followed by chlorination. This method provides a reliable route to the target compound.

Synthetic Workflow Diagram

Caption: Two-step synthesis of 2,5-dichloroquinoline.

Detailed Synthesis Protocol

The following protocol is adapted from established procedures for the synthesis of 2,5-dichloroquinoline[9].

Step 1: Synthesis of 5-Chloroquinoline-N-oxide (Intermediate)

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-chloroquinoline (e.g., 30g, 183 mmol) in dichloromethane (DCM, 500 mL).

-

Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (e.g., 39g, 192 mmol) to the solution. Stir the mixture at 15°C for 12 hours.

-

Quenching: Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (1000 mL) and continue stirring for 30 minutes. The purpose of this step is to neutralize any excess m-CPBA. Monitor the reaction with potassium iodide-starch paper until it no longer turns blue, indicating the absence of peroxide.

-

Extraction: Perform a liquid-liquid extraction with DCM (3 x 500 mL).

-

Washing and Drying: Combine the organic phases and wash with brine (500 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude intermediate.

-

Purification: Purify the residue by silica gel chromatography (petroleum ether/ethyl acetate gradient) to yield the 5-chloroquinoline-N-oxide intermediate as a yellow solid[9].

Step 2: Synthesis of 2,5-Dichloroquinoline

-

Reaction Setup: Dissolve the intermediate from Step 1 (e.g., 19g, 106 mmol) in DCM (250 mL).

-

Chlorination: Add phosphorus oxychloride (POCl₃) (e.g., 32g, 212 mmol). Heat the mixture to 40°C and stir for 1.5 hours. POCl₃ acts as both the chlorinating agent and a dehydrating agent.

-

Workup: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (500 mL) to neutralize the acidic mixture. Stir for 10 minutes at 15°C.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 300 mL).

-

Washing and Drying: Wash the combined organic phase with brine (500 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Final Purification: Purify the resulting residue by silica gel chromatography (petroleum ether/ethyl acetate gradient) to obtain 2,5-dichloroquinoline as a white solid[9].

Chemical Reactivity and Applications

The reactivity of 2,5-dichloroquinoline is dominated by the two chlorine substituents, which can be selectively targeted in nucleophilic substitution reactions. This dual reactivity is the cornerstone of its utility in synthetic chemistry.

Role as a Pharmaceutical Intermediate

2,5-Dichloroquinoline is a key intermediate in the synthesis of complex pharmaceutical compounds[4][9]. Its structure allows for the introduction of various functional groups at the 2- and 5-positions, which is a common strategy in drug discovery to modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. It is also used as a pharmaceutical reference standard for quality control applications, ensuring the consistency and purity of active pharmaceutical ingredients like Hydroxychloroquine[6][12]. The broader quinoline scaffold is integral to drugs with a wide range of activities, including antimalarial, antibacterial, and antiviral properties[2].

Sources

- 1. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. a2bchem.com [a2bchem.com]

- 5. 2,5-Dichloroquinoline | C9H5Cl2N | CID 676552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. 59412-12-3|2,5-Dichloroquinoline|BLD Pharm [bldpharm.com]

- 8. 2,5-Dichloroquinoline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Page loading... [wap.guidechem.com]

- 10. TR-D482505 - 25-dichloroquinoline | 59412-12-3 [cymitquimica.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 2,5-Dichloroquinoline - SRIRAMCHEM [sriramchem.com]

A Senior Application Scientist's Technical Guide to 2,5-Dichloroquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloroquinoline is a halogenated aromatic heterocyclic compound of significant interest in modern synthetic and medicinal chemistry. Its strategic importance stems from its role as a versatile intermediate in the synthesis of a wide array of more complex molecular architectures, particularly in the realm of pharmaceutical development.[1][2] The quinoline core is a privileged scaffold, present in numerous FDA-approved drugs, and imparts valuable pharmacological properties.[3] This guide provides an in-depth technical examination of 2,5-dichloroquinoline, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and application. We will explore the causal mechanisms behind its synthetic pathways, analyze its differential reactivity for strategic functionalization, and discuss its validated applications as a key building block and analytical reference standard.[4][5] All protocols and claims are substantiated with authoritative references to ensure scientific integrity and immediate utility for the practicing scientist.

Core Molecular Profile and Physicochemical Properties

2,5-Dichloroquinoline is a solid, crystalline compound under standard conditions, whose structure features a quinoline bicyclic system substituted with chlorine atoms at the C2 and C5 positions. The IUPAC name for this compound is unequivocally 2,5-dichloroquinoline.[6]

Key Identifiers and Properties

A summary of the essential physicochemical data for 2,5-Dichloroquinoline is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

| Property | Value | Source |

| IUPAC Name | 2,5-dichloroquinoline | [6] |

| CAS Number | 59412-12-3 | [6][7] |

| Molecular Formula | C₉H₅Cl₂N | [6][7] |

| Molecular Weight | 198.05 g/mol | [6][7] |

| Appearance | White to off-white solid/crystals | [1] |

| Melting Point | 76-77 °C | [7] |

| Boiling Point | 304.0 ± 22.0 °C (Predicted) | [7] |

| Density | 1.407 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | -0.77 ± 0.50 (Predicted) | [7] |

| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon) | [7] |

Spectroscopic Signature: A Self-Validating System

Confirmation of the structure and purity of 2,5-dichloroquinoline relies on a combination of spectroscopic methods. While specific peak values are instrument-dependent, the expected patterns are as follows:

-

¹H NMR: The spectrum will be characterized by signals in the aromatic region (typically 7.0-9.0 ppm). The five protons on the quinoline ring will exhibit a complex splitting pattern due to spin-spin coupling, with chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the ring nitrogen.

-

¹³C NMR: The spectrum will display nine distinct signals for the carbon atoms of the quinoline ring. The carbons bonded to chlorine (C2 and C5) will be significantly downfield.

-

Infrared (IR) Spectroscopy: Key vibrational bands will include C=C and C=N stretching frequencies characteristic of the aromatic heterocyclic system (approx. 1500-1600 cm⁻¹) and C-Cl stretching frequencies (approx. 600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a distinct molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the M⁺ peak will appear alongside M+2 and M+4 peaks in a characteristic ratio, providing unambiguous confirmation of the presence of two chlorine atoms. The exact mass is 196.9799 Da.[6]

Synthesis Protocol: From Precursor to Product

The synthesis of 2,5-dichloroquinoline is most effectively achieved via a robust two-step sequence starting from the commercially available 5-chloroquinoline. This pathway is selected for its reliability and high yield of the desired isomer.

Synthetic Rationale and Causality

The core strategy involves activating the C2 position of the quinoline ring towards chlorination. Direct chlorination is often unselective. Therefore, the nitrogen atom is first oxidized to an N-oxide. This N-oxidation electronically activates the C2 and C4 positions, making them susceptible to nucleophilic attack. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) not only introduces a chlorine atom at the C2 position but also deoxygenates the N-oxide, regenerating the aromatic quinoline system.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[1]

Step 1: N-Oxidation of 5-Chloroquinoline

-

Setup: To a solution of 5-chloroquinoline (30g, 183 mmol) in dichloromethane (DCM, 500 mL) in a suitable reaction vessel, begin stirring at 15°C.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 39g, 192 mmol) portion-wise to the solution. Expertise Insight: m-CPBA is a common and effective oxidizing agent for forming N-oxides. A slight excess ensures complete conversion of the starting material.

-

Reaction: Stir the mixture at 15°C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Add a saturated aqueous solution of sodium sulfite (Na₂SO₃, 1000 mL) and continue stirring for 30 minutes. Trustworthiness: This step is critical for neutralizing any unreacted m-CPBA. The reaction can be checked for completion with iodine-potassium iodide-starch paper; the paper will no longer turn blue when the peroxide is fully quenched.

-

Workup & Extraction: Extract the mixture with DCM (3x 500 mL). Combine the organic phases, wash with brine (500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel chromatography to obtain the intermediate, 5-chloroquinoline N-oxide, as a yellow solid.

Step 2: Chlorination to form 2,5-Dichloroquinoline

-

Setup: Dissolve the intermediate from Step 1 (19g, 106 mmol) in DCM (250 mL).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 32g, 212 mmol) to the solution. Expertise Insight: POCl₃ serves as both the chlorinating agent and a dehydrating agent to remove the N-oxide oxygen.

-

Reaction: Heat the mixture to 40°C and stir for 1.5 hours.

-

Quenching: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 500 mL) to neutralize the acidic POCl₃ and any HCl formed. Stir for 10 minutes.

-

Workup & Extraction: Extract the aqueous phase with ethyl acetate (3x 300 mL). Combine the organic phases, wash with brine (500 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purification: Purify the residue by silica gel chromatography to yield 2,5-dichloroquinoline as a white solid (yield: 9.8g, 40%).[1]

Synthesis Workflow Diagram

Caption: Two-step synthesis of 2,5-Dichloroquinoline.

Chemical Reactivity and Strategic Applications

The true value of 2,5-dichloroquinoline for a synthetic chemist lies in the differential reactivity of its two chlorine substituents. This allows for selective, stepwise functionalization, making it a powerful scaffold for building molecular complexity.

-

C2-Position: The chlorine atom at the C2 position is adjacent to the ring nitrogen. This position is electronically activated, making the C2-Cl an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions.

-

C5-Position: The chlorine atom at the C5 position is on the carbocyclic (benzene) portion of the ring system. It is significantly less reactive towards SₙAr. However, it is well-suited for metal-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

This predictable reactivity allows chemists to use SₙAr to modify the C2 position first, and then use a different set of (cross-coupling) conditions to modify the C5 position, or vice-versa.

Reactivity Map

Caption: Differential reactivity of the C2 and C5 positions.

Application as a Pharmaceutical Intermediate

2,5-Dichloroquinoline is widely used as a pharmaceutical intermediate and a reference standard in analytical research.[1][2][4][5] Its most notable connection is as a potential impurity and building block related to the synthesis of quinoline-based antimalarial drugs like hydroxychloroquine.[4] The ability to selectively functionalize the scaffold is paramount in developing new derivatives with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10][11]

Safety, Handling, and Toxicology

As with any halogenated heterocyclic compound, proper safety protocols must be strictly followed when handling 2,5-dichloroquinoline.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), 2,5-dichloroquinoline is classified with the following hazards[6]:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

The signal word is "Warning".[6]

Handling and First Aid

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, laboratory coat, and chemical safety goggles.[12]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[1][13]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][13]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][13]

-

Conclusion

2,5-Dichloroquinoline is more than just a chemical; it is a strategic tool for the modern drug development professional. Its well-defined synthesis, predictable and differential reactivity, and established role as a pharmaceutical intermediate make it a valuable component in the synthetic chemist's arsenal. By understanding the causal principles behind its synthesis and reactivity, researchers can leverage this scaffold to efficiently construct novel molecular entities with significant therapeutic potential. This guide serves as a foundational document to enable its safe, effective, and innovative application in the laboratory.

References

-

2,5-Dichloroquinoline | C9H5Cl2N | CID 676552 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

2,5-Dichloroquinoline Five Chongqing Chemdad Co. (n.d.). Chemdad. Retrieved January 11, 2026, from [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2020). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

-

2,5-Dichloroquinoline | CAS No: 59412-12-3. (n.d.). Cleanchem. Retrieved January 11, 2026, from [Link]

-

Biological activities of quinoline derivatives. (2012). PubMed. Retrieved January 11, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2023). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. Retrieved January 11, 2026, from [Link]

-

(PDF) Biological Activities of Quinoline Derivatives. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. a2bchem.com [a2bchem.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. 2,5-Dichloroquinoline - SRIRAMCHEM [sriramchem.com]

- 6. 2,5-Dichloroquinoline | C9H5Cl2N | CID 676552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Dichloroquinoline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. 5,7-Dichloroquinoline | CAS#:4964-77-6 | Chemsrc [chemsrc.com]

- 13. chemicalbook.com [chemicalbook.com]

2,5-Dichloroquinoline structure and stereochemistry

An In-Depth Technical Guide to 2,5-Dichloroquinoline: Structure, Properties, and Synthesis

Introduction

2,5-Dichloroquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. With the chemical formula C₉H₅Cl₂N, it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and is a subject of interest in medicinal chemistry research.[1][2] The strategic placement of chlorine atoms on the quinoline scaffold imparts unique chemical reactivity, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational structure of 2,5-dichloroquinoline consists of a benzene ring fused to a pyridine ring, with chlorine substituents at the 2 and 5 positions.

Structure:

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2,5-dichloroquinoline | [1] |

| CAS Number | 59412-12-3 | [1][2] |

| Molecular Formula | C₉H₅Cl₂N | [1][2] |

| Molecular Weight | 198.05 g/mol | [1] |

| Monoisotopic Mass | 196.9799046 Da | [1][3] |

| Melting Point | 76-77 °C | [4] |

| Boiling Point (Predicted) | 304.0±22.0 °C | [4] |

| Density (Predicted) | 1.407±0.06 g/cm³ | [4] |

| SMILES | C1=CC2=C(C=CC(=N2)Cl)C(=C1)Cl | [1][3] |

| InChIKey | RVLOQSXPPSJIMX-UHFFFAOYSA-N | [1] |

Stereochemistry: An Achiral Molecule

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of drug design and development, as different stereoisomers can have vastly different biological activities.[5][6] A molecule is considered chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different substituents.[7]

2,5-Dichloroquinoline is an achiral molecule. Its structure is planar due to the aromatic nature of the fused ring system. There are no tetrahedral carbons with four distinct groups attached; therefore, it does not possess any chiral centers. As a result, 2,5-dichloroquinoline does not have enantiomers or diastereomers and exists as a single, achiral compound.[5] This simplifies its synthesis and purification, as there is no need for chiral resolution or stereoselective synthesis to isolate a specific stereoisomer.

Synthesis of 2,5-Dichloroquinoline

The synthesis of 2,5-dichloroquinoline is typically achieved through a two-step process starting from 5-chloroquinoline.[8] This method involves an initial N-oxidation followed by a chlorination reaction. The causality behind this experimental choice lies in the activation of the C2 position for nucleophilic substitution. The N-oxide intermediate makes the C2 position more electrophilic and susceptible to chlorination by reagents like phosphorus oxychloride (POCl₃).

Experimental Protocol

Step 1: Synthesis of 5-Chloroquinoline N-oxide

-

Dissolve 5-chloroquinoline (1 equivalent) in dichloromethane (DCM).

-

Add meta-Chloroperoxybenzoic acid (m-CPBA) (approximately 1.05 equivalents) to the solution.

-

Stir the mixture at a controlled temperature (e.g., 15°C) for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes. The completion of quenching can be verified using potassium iodide-starch paper (the paper should no longer turn blue).[8]

-

Perform a liquid-liquid extraction with DCM.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel chromatography to yield 5-chloroquinoline N-oxide.[8]

Step 2: Synthesis of 2,5-Dichloroquinoline

-

Dissolve the 5-chloroquinoline N-oxide intermediate (1 equivalent) in DCM.

-

Add phosphorus oxychloride (POCl₃) (approximately 2 equivalents).

-

Heat the mixture to 40°C and stir for 1.5 hours.[8]

-

Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess POCl₃.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purify the resulting residue via silica gel chromatography to obtain 2,5-dichloroquinoline as a white solid.[8]

Synthesis Workflow Diagram

Caption: Synthesis of 2,5-Dichloroquinoline from 5-Chloroquinoline.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2,5-dichloroquinoline.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns of the five aromatic protons would be distinct, reflecting their electronic environment as influenced by the nitrogen atom and the two chlorine substituents.

-

¹³C NMR : The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons directly attached to the chlorine atoms (C2 and C5) and the nitrogen atom would show characteristic chemical shifts.[9]

-

-

Mass Spectrometry (MS) :

-

Mass spectrometry is used to determine the molecular weight and elemental composition.[10] For 2,5-dichloroquinoline, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The most abundant peak would correspond to the molecule containing two ³⁵Cl atoms. The exact mass can be determined with high-resolution mass spectrometry (HRMS), which should match the calculated monoisotopic mass of 196.9799 Da.[1][11]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum provides information about the functional groups present. For 2,5-dichloroquinoline, characteristic absorption bands would be observed for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region), and C-Cl stretching (in the fingerprint region, usually below 800 cm⁻¹).[9]

-

Applications in Research and Drug Development

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[12][13]

-

Pharmaceutical Intermediate : The primary application of 2,5-dichloroquinoline is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][8] It is used as a reference standard in analytical research and for quality control during the production of drugs like Asenapine.[2] Although not directly a precursor to the widely known hydroxychloroquine (which is derived from 4,7-dichloroquinoline), its structural similarity and reactivity make it a valuable tool for creating libraries of novel quinoline-based compounds for drug discovery.[14]

-

Scaffold for Novel Therapeutics : The reactivity of the chlorine atoms, particularly at the C2 position, allows for nucleophilic substitution reactions. This enables medicinal chemists to introduce various functional groups to the quinoline core, creating new molecular entities with potentially enhanced or novel biological activities.[15] Research into 2-chloroquinoline derivatives has shown promise in developing dual inhibitors for viral enzymes, highlighting the therapeutic potential of this class of compounds.[15]

Safety and Handling

2,5-Dichloroquinoline is associated with several hazards and should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements :

-

Storage : It is recommended to store 2,5-dichloroquinoline in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4]

Conclusion

2,5-Dichloroquinoline is a well-defined, achiral molecule with significant utility as a pharmaceutical intermediate. Its planar aromatic structure lacks stereoisomers, which simplifies its chemical synthesis and application. The established synthetic protocols, coupled with comprehensive spectroscopic characterization methods, ensure its reliable production and quality control. As research into quinoline-based therapeutics continues to expand, the role of versatile building blocks like 2,5-dichloroquinoline remains critical for the innovation and development of new medicines.

References

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichloroquinoline. PubChem Compound Database. Retrieved from [Link]

-

Université du Luxembourg. (n.d.). 2,5-dichloroquinoline (C9H5Cl2N). PubChemLite. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

-

Cleanchem. (n.d.). 2,5-Dichloroquinoline | CAS No: 59412-12-3. Retrieved from [Link]

-

ChemSynthesis. (2025). 2,5-dichloroquinoxaline - C8H4Cl2N2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC. Retrieved from [Link]

-

Chongqing Chemdad Co. (n.d.). 2,5-Dichloroquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichloroaniline. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dichloroquinoline. PubChem Compound Database. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 4,7-dichloro-. NIST WebBook. Retrieved from [Link]

-

Wenzel, T. (n.d.). Mass spectrometry basics. Retrieved from [Link]

-

LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from [Link]

-

PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

PubMed. (2005). 2,5-dichloro-2,5-dihydrothiophene 1-oxide: determination of the complete stereochemistry. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,7-Dichloroquinoline. PubChem Compound Database. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

-

DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

-

YouTube. (2013). Chapter 5 – Stereochemistry: Part 1 of 6. Retrieved from [Link]

-

YouTube. (2020). Chapter 5 Stereoisomerism Lesson 1. Retrieved from [Link]

Sources

- 1. 2,5-Dichloroquinoline | C9H5Cl2N | CID 676552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. PubChemLite - 2,5-dichloroquinoline (C9H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 4. 2,5-Dichloroquinoline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Page loading... [guidechem.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. asdlib.org [asdlib.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. nbinno.com [nbinno.com]

- 15. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Dissection of 2,5-Dichloroquinoline: A Technical Guide to ¹H and ¹³C NMR Analysis

Introduction: The Significance of NMR in Characterizing Substituted Quinolines

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity, making unambiguous structural characterization an essential aspect of research and development.[1] Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for elucidating the intricate structural details of these molecules.[1]

¹H and ¹³C NMR spectroscopy provide a wealth of information, including the number of unique protons and carbons, their chemical environments, and their connectivity within the molecular framework.[1] For a molecule like 2,5-dichloroquinoline, where two chlorine atoms significantly influence the electronic landscape of the quinoline core, a thorough understanding of its NMR spectra is paramount for its unequivocal identification and for quality control in synthetic processes.

This guide will provide a detailed, step-by-step approach to understanding and predicting the ¹H and ¹³C NMR spectra of 2,5-dichloroquinoline, grounded in the fundamental principles of chemical shifts, coupling constants, and the predictable effects of halogen substituents on aromatic rings.

The Molecular Blueprint: Structure and Numbering of 2,5-Dichloroquinoline

A clear understanding of the molecular structure and the conventional numbering system of the quinoline ring is the foundation for interpreting its NMR spectra. The structure of 2,5-dichloroquinoline, with the IUPAC numbering convention, is presented below.

Figure 1: Structure and IUPAC numbering of 2,5-dichloroquinoline.

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol provides a standardized workflow for the analysis of quinoline derivatives.[2]

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the 2,5-dichloroquinoline sample.

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm in the ¹H spectrum and a triplet at ~77 ppm in the ¹³C spectrum.[3]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. TMS is chemically inert and provides a sharp singlet at 0 ppm in the ¹H NMR spectrum.

-

Homogenization: Securely cap the NMR tube and gently invert it multiple times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

The following is a general set of parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) |

| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |

| Spectral Width | ~12 ppm | ~220 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-2 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 1024 or more (due to low natural abundance of ¹³C) |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

For unambiguous assignment of signals, especially in cases of spectral overlap, the acquisition of two-dimensional (2D) NMR spectra is highly recommended.[4] Key 2D NMR experiments include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons.[5]

Figure 2: General workflow for NMR analysis of 2,5-dichloroquinoline.

Analysis of the ¹H NMR Spectrum of 2,5-Dichloroquinoline

The ¹H NMR spectrum of 2,5-dichloroquinoline is predicted to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the two chlorine atoms and the nitrogen heteroatom.

Predicted Chemical Shifts and Coupling Constants

The presence of the electronegative chlorine at the C2 position is expected to deshield the adjacent H3 proton, shifting its signal downfield. Similarly, the chlorine at the C5 position will deshield the neighboring H4 and H6 protons. The predicted chemical shifts and coupling constants are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H3 | ~7.4 - 7.6 | d | ³J(H3-H4) ≈ 8.5 |

| H4 | ~8.0 - 8.2 | d | ³J(H4-H3) ≈ 8.5 |

| H6 | ~7.6 - 7.8 | t | ³J(H6-H7) ≈ 8.0, ⁴J(H6-H8) ≈ 1.5 |

| H7 | ~7.5 - 7.7 | t | ³J(H7-H6) ≈ 8.0, ³J(H7-H8) ≈ 7.5 |

| H8 | ~7.9 - 8.1 | d | ³J(H8-H7) ≈ 7.5 |

Note: These are predicted values and may vary depending on the solvent and concentration.

Rationale for Assignments

-

H3 and H4: These two protons form a simple AX spin system, appearing as doublets due to their ortho coupling. The H4 proton is expected to be further downfield than H3 due to the deshielding effect of the C5-Cl group and its peri-relationship with the nitrogen lone pair.

-

H6, H7, and H8: These three protons on the carbocyclic ring form a more complex spin system.

-

H6 is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H7.

-

H7 will likely appear as a triplet, being coupled to both H6 and H8.

-

H8 is predicted to be a doublet due to coupling with H7. The downfield shift of H8 is attributed to its proximity to the nitrogen atom.

-

The concentration of the sample can also influence the chemical shifts due to intermolecular interactions like π-π stacking.[4][6]

Analysis of the ¹³C NMR Spectrum of 2,5-Dichloroquinoline

The proton-decoupled ¹³C NMR spectrum of 2,5-dichloroquinoline is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are significantly affected by the chlorine substituents.

Predicted Chemical Shifts

The carbons directly attached to the chlorine atoms (C2 and C5) will experience a strong deshielding effect, causing their signals to appear at a lower field. The predicted chemical shifts for the carbons are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 - 152 |

| C3 | ~122 - 124 |

| C4 | ~135 - 137 |

| C4a | ~128 - 130 |

| C5 | ~132 - 134 |

| C6 | ~126 - 128 |

| C7 | ~127 - 129 |

| C8 | ~129 - 131 |

| C8a | ~147 - 149 |

Note: These are predicted values based on general substituent effects.

Rationale for Assignments

-

C2 and C5: The significant downfield shifts of these carbons are a direct consequence of the inductive effect of the attached chlorine atoms.[7]

-

C4 and C8a: These quaternary carbons are also expected to be relatively downfield. C8a is adjacent to the nitrogen atom, and C4 is influenced by the C5-Cl group.

-

Other Carbons: The remaining carbons will resonate in the typical aromatic region for quinolines, with their precise chemical shifts determined by the combined electronic effects of the substituents.

Unambiguous assignment of the carbon signals, particularly for the quaternary carbons, would necessitate the use of 2D NMR techniques like HSQC and HMBC.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2,5-dichloroquinoline. By applying fundamental principles of NMR spectroscopy and understanding the influence of chloro substituents on the quinoline ring system, we can anticipate the key features of its spectral data. The detailed experimental protocol and the rationale behind the spectral assignments offer a solid foundation for researchers working with this and related compounds. For definitive structural confirmation, the acquisition of experimental 1D and 2D NMR data is essential.

References

-

Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.[2]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.[6]

-

Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.[1]

-

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.[4]

-

¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals.[8]

-

2,5-Dichloroquinoline | C9H5Cl2N | CID 676552. PubChem.[9]

-

2,5: Carbon-13 NMR Spectroscopy. Chemistry LibreTexts.[7]

-

Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry.[5]

-

NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data.[10]

-

NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tsijournals.com [tsijournals.com]

- 9. 2,5-Dichloroquinoline | C9H5Cl2N | CID 676552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 2,5-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a prominent place due to their wide-ranging biological activities. 2,5-Dichloroquinoline, a halogenated derivative of quinoline, presents a unique analytical challenge and opportunity. Its characterization is pivotal for quality control, metabolite identification, and understanding its role in various chemical and biological systems. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical exploration of the mass spectrometric behavior of 2,5-dichloroquinoline, offering both theoretical insights and practical, field-proven methodologies.

The Rationale Behind the Technique: Why Mass Spectrometry?

Mass spectrometry is the analytical technique of choice for 2,5-dichloroquinoline for several compelling reasons. Its unparalleled sensitivity allows for the detection of trace amounts of the analyte, a critical factor in pharmaceutical analysis where impurities can have significant consequences. The high specificity of mass spectrometry, particularly when coupled with chromatographic separation, enables the unambiguous identification of 2,5-dichloroquinoline even in complex matrices. Furthermore, the fragmentation patterns generated provide a veritable fingerprint of the molecule, offering profound insights into its chemical structure.

Core Principles of 2,5-Dichloroquinoline Mass Spectrometry

The journey of a 2,5-dichloroquinoline molecule through a mass spectrometer involves three key stages: ionization, mass analysis, and detection. The choice of ionization technique is paramount and is dictated by the nature of the sample and the desired information.

Ionization: The Gateway to Analysis

Electron Ionization (EI): For volatile and thermally stable compounds like 2,5-dichloroquinoline, Electron Ionization (EI) is a robust and widely used technique, often coupled with Gas Chromatography (GC-MS). In EI, high-energy electrons bombard the analyte molecules, leading to the ejection of an electron and the formation of a molecular ion (M•+). This process is highly energetic, inducing extensive fragmentation, which, while complex, provides rich structural information.[1]

Electrospray Ionization (ESI): When analyzing 2,5-dichloroquinoline via Liquid Chromatography (LC-MS), Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that generates protonated molecules ([M+H]+) with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte and for subsequent tandem mass spectrometry (MS/MS) experiments where fragmentation can be controlled. The nitrogen atom in the quinoline ring readily accepts a proton, making it highly amenable to positive-ion ESI.[2][3]

Deciphering the Fragments: The Mass Spectrum of 2,5-Dichloroquinoline

The molecular ion peak for 2,5-dichloroquinoline will appear at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass. A key feature will be the isotopic pattern characteristic of a molecule containing two chlorine atoms.

Predicted Fragmentation Pathways:

The fragmentation of the 2,5-dichloroquinoline molecular ion is expected to proceed through several key pathways:

-

Loss of a Chlorine Radical: A primary fragmentation event will likely be the loss of a chlorine radical (•Cl) from the molecular ion, resulting in a significant fragment ion.

-

Sequential Loss of Chlorine: Subsequent loss of the second chlorine atom can also occur.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline ring system is the expulsion of a neutral molecule of hydrogen cyanide (HCN).[4][5] This is a result of the cleavage of the heterocyclic ring.

-

Retro-Diels-Alder (RDA) Reaction: The quinoline ring can also undergo a Retro-Diels-Alder reaction, leading to the cleavage of the pyridine ring.

Table 1: Predicted Major Fragment Ions of 2,5-Dichloroquinoline in EI-MS

| m/z (predicted) | Proposed Fragment | Neutral Loss |

| 197/199/201 | [C₉H₅Cl₂N]•⁺ (Molecular Ion) | - |

| 162/164 | [C₉H₅ClN]⁺ | •Cl |

| 127 | [C₉H₅N]•⁺ | 2 x •Cl |

| 135/137 | [C₈H₅Cl]•⁺ | HCN, •Cl |

| 100 | [C₈H₄]•⁺ | HCN, 2 x •Cl |

Experimental Protocols: A Practical Guide

The successful analysis of 2,5-dichloroquinoline by mass spectrometry hinges on a well-designed experimental protocol. The following sections provide detailed, step-by-step methodologies for both GC-MS and LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an ideal technique for the analysis of 2,5-dichloroquinoline due to its volatility.

1. Sample Preparation:

- Dissolve a precisely weighed amount of the 2,5-dichloroquinoline standard or sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 10-100 µg/mL.

- Ensure the sample is free of non-volatile residues by filtering if necessary.

2. GC-MS System and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- GC Column: A non-polar or mid-polar capillary column is recommended for the separation of halogenated aromatic compounds. A good choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).[6][7][8]

- Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Inlet: Split/splitless injector at 280 °C. Use a split ratio of 20:1 for standard solutions.

- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 1 minute.

- Ramp: 15 °C/min to 280 °C.

- Hold: 5 minutes at 280 °C.

- MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Mass Scan Range: m/z 40-300.

Workflow Diagram for GC-MS Analysis of 2,5-Dichloroquinoline

Caption: Workflow for the GC-MS analysis of 2,5-Dichloroquinoline.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For less volatile samples or when analyzing 2,5-dichloroquinoline in biological matrices, LC-MS with ESI is the preferred method.

1. Sample Preparation:

- Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

- For biological samples (e.g., plasma, urine), a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.

2. LC-MS/MS System and Conditions:

- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

- LC Column: A C18 reversed-phase column is a good starting point for the separation of quinoline derivatives.[9]

- Dimensions: 100 mm length x 2.1 mm internal diameter x 1.8 µm particle size.

- Mobile Phase:

- A: 0.1% formic acid in water.[10]

- B: 0.1% formic acid in acetonitrile.[10]

- Gradient Elution:

- Start with 10% B.

- Linearly increase to 95% B over 8 minutes.

- Hold at 95% B for 2 minutes.

- Return to 10% B and re-equilibrate for 3 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40 °C.

- MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

- Capillary Voltage: 3500 V.

- Gas Temperature: 300 °C.

- Gas Flow: 8 L/min.

- Nebulizer Pressure: 35 psi.

- MS1 Scan Range: m/z 100-300.

- For MS/MS (Product Ion Scan):

- Precursor Ion: m/z 198 (corresponding to [M+H]⁺ of the most abundant isotopologue).

- Collision Energy: Optimize between 15-40 eV to achieve characteristic fragmentation.

Logical Relationship Diagram for LC-MS/MS Method Development

Caption: Logical steps in developing an LC-MS/MS method for 2,5-Dichloroquinoline.

Conclusion: A Powerful Tool for Structural Elucidation

Mass spectrometry, in its various forms, provides an indispensable toolkit for the comprehensive analysis of 2,5-dichloroquinoline. While the absence of a publicly available experimental spectrum necessitates a predictive approach to its fragmentation, the foundational principles of mass spectrometry and the wealth of data on related compounds allow for a robust and scientifically grounded interpretation. The detailed GC-MS and LC-MS protocols provided in this guide offer a solid starting point for researchers, scientists, and drug development professionals to confidently tackle the analytical challenges posed by this and similar halogenated heterocyclic compounds. By understanding the causality behind experimental choices and adhering to self-validating protocols, the scientific community can continue to unlock the full potential of these important molecules.

References

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

- Gao, Y., et al. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 26(22), 15481-15487.

- Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Journal of Analytical Methods in Chemistry, 2024, 1-11.

- Krajsovszky, G., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 57(6), e4842.

-

Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. (2024). RSC Publishing. Retrieved from [Link]

- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). Molecules, 27(15), 4987.

- Picó, Y., et al. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 15(11), 862-866.

-

Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. (2024). ResearchGate. Retrieved from [Link]

- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2022). Journal of the American Chemical Society, 144(50), 22949-22957.

- Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. (2011). INIS-IAEA.

- Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. (2021). ChemRxiv.

- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2012). Beilstein Journal of Organic Chemistry, 8, 1428-1436.

- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2011). Journal of the American Society for Mass Spectrometry, 22(11), 2008-2017.

- Electron Ionization for GC–MS. (2020).

-

Mobile phases compatible for LC/MS. (n.d.). Shimadzu. Retrieved from [Link]

-

Fragmentation Mechanisms. (n.d.). Michigan State University. Retrieved from [Link]

-

Guide to GC Column Selection and Optimizing Separations. (2021). Restek. Retrieved from [Link]

- 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one. (2022). Molecules, 27(19), 6271.

- TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. (2000).

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.ca [fishersci.ca]

- 7. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Elusive Crystal Structure of 2,5-Dichloroquinoline: A Technical Guide to Its Synthesis, Characterization, and Predicted Solid-State Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its halogenated derivatives represent a cornerstone in medicinal chemistry and materials science, with their planar structure and capacity for diverse intermolecular interactions driving their utility. Among these, 2,5-dichloroquinoline stands as a key synthetic intermediate. However, a comprehensive search of the crystallographic literature reveals a notable absence of its single-crystal X-ray structure. This technical guide addresses this knowledge gap by providing a detailed, field-proven protocol for the synthesis of 2,5-dichloroquinoline. In the absence of direct crystallographic data, we present a comparative analysis with the known crystal structure of its isomer, 2,4-dichloroquinoline, to predict the influential intermolecular forces that likely govern the solid-state packing of 2,5-dichloroquinoline. This guide offers valuable insights for researchers working with this compound, enabling a deeper understanding of its chemical behavior and informing the design of novel derivatives.

Introduction: The Significance of the Dichloroquinoline Scaffold

The quinoline ring system, an aromatic heterocyclic scaffold, is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2] The introduction of halogen substituents, particularly chlorine, can profoundly influence the physicochemical and biological properties of the quinoline core. Halogenation can modulate lipophilicity, metabolic stability, and the propensity for specific intermolecular interactions, such as halogen bonding and hydrogen bonding, which are critical for molecular recognition at biological targets and for crystal engineering.[3]

2,5-Dichloroquinoline, with its distinct substitution pattern, serves as a versatile precursor for the synthesis of more complex molecules.[4] Understanding its solid-state structure is paramount for controlling polymorphism, optimizing solubility, and designing co-crystallization strategies—all critical aspects of pharmaceutical development. This guide provides the necessary tools to synthesize and characterize this important compound, and through a comparative structural analysis, offers a predictive framework for its crystallographic properties.

Synthesis of 2,5-Dichloroquinoline: A Step-by-Step Protocol

The following protocol outlines a reliable method for the synthesis of 2,5-dichloroquinoline, adapted from established procedures.[5] The rationale behind each step is provided to ensure a thorough understanding of the reaction mechanism and to facilitate troubleshooting.

Experimental Protocol

Step 1: N-Oxidation of 5-Chloroquinoline

-

Reaction Setup: In a 1000 mL round-bottom flask, dissolve 30g (183 mmol) of 5-chloroquinoline in 500 mL of dichloromethane (DCM).

-

Reagent Addition: To this solution, add 39g (192 mmol) of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while stirring at 15°C.

-

Reaction Monitoring: Allow the mixture to stir at 15°C for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, add 1000 mL of a saturated aqueous solution of sodium sulfite (Na2SO3) to quench the excess m-CPBA. Continue stirring at 15°C for 30 minutes. The completion of the quench can be verified using iodine-potassium iodide-starch paper; the paper should no longer turn blue.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 500 mL).

-

Washing and Drying: Combine the organic phases and wash with 500 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography (100-200 mesh silica gel, petroleum ether/ethyl acetate gradient from 50/1 to 0/1) to yield the intermediate, 5-chloroquinoline N-oxide, as a yellow solid.

Causality: The N-oxidation of the quinoline nitrogen is a crucial first step. The resulting N-oxide activates the C2 position for subsequent nucleophilic attack, a key transformation that is otherwise difficult to achieve on the electron-deficient pyridine ring.

Step 2: Chlorination of 5-Chloroquinoline N-oxide

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 19g (106 mmol) of the 5-chloroquinoline N-oxide intermediate in 250 mL of DCM.

-

Reagent Addition: Add 32g (212 mmol) of phosphorus oxychloride (POCl3) to the solution.

-

Reaction Conditions: Heat the mixture to 40°C and stir for 1.5 hours.

-

Workup: Cool the reaction mixture to 15°C and carefully add 500 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess POCl3. Stir for 10 minutes.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 300 mL).

-

Washing and Drying: Combine the organic phases, wash with 500 mL of brine, and dry over anhydrous Na2SO4.

-

Purification: Filter the solution and concentrate under vacuum. Purify the residue by silica gel column chromatography (100-200 mesh silica gel, petroleum ether/ethyl acetate gradient from 50/1 to 20/1) to obtain 2,5-dichloroquinoline as a white solid.[5]

Causality: Phosphorus oxychloride serves as both a chlorinating agent and a dehydrating agent. It reacts with the N-oxide to form an intermediate that readily undergoes nucleophilic attack by chloride ions at the C2 position, followed by rearomatization to yield the desired 2,5-dichloroquinoline.

Diagram of the Synthesis Workflow

Caption: Synthetic route to 2,5-dichloroquinoline.

Spectroscopic Characterization

The identity and purity of the synthesized 2,5-dichloroquinoline should be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the range of 7.0-9.0 ppm. The specific chemical shifts and coupling constants will be characteristic of the 2,5-disubstituted quinoline ring system. |

| ¹³C NMR | Aromatic carbons will be observed between 120-150 ppm. The carbons attached to the chlorine atoms will show characteristic chemical shifts. |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,5-dichloroquinoline (197.0 g/mol ), with a characteristic isotopic pattern for two chlorine atoms. |

| FT-IR | Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Cl stretching will be present. |

Crystal Structure Analysis: A Comparative Approach

As the crystal structure of 2,5-dichloroquinoline has not been experimentally determined, we can infer its likely solid-state packing by examining the crystal structure of its isomer, 2,4-dichloroquinoline.[6] This comparative analysis provides a scientifically grounded prediction of the key intermolecular interactions that stabilize the crystal lattice.

Crystal Structure of 2,4-Dichloroquinoline

The crystal structure of 2,4-dichloroquinoline reveals a monoclinic system with two crystallographically independent molecules in the asymmetric unit.[6] The quinoline ring system in both molecules is essentially planar. The crystal packing is primarily stabilized by a combination of weak C-H···Cl and C-H···N hydrogen bonds, as well as offset π-π stacking interactions.[6]

Table of Crystallographic Data for 2,4-Dichloroquinoline [6]

| Parameter | Value |

| Formula | C₉H₅Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3689 (3) |

| b (Å) | 11.9215 (3) |

| c (Å) | 13.6380 (5) |

| β (°) | 98.937 (3) |

| V (ų) | 1665.37 (9) |

| Z | 8 |

Predicted Intermolecular Interactions in 2,5-Dichloroquinoline

Based on the structure of 2,4-dichloroquinoline and general principles of crystal engineering, the following intermolecular interactions are predicted to be significant in the crystal packing of 2,5-dichloroquinoline:

-

C-H···Cl Hydrogen Bonds: The chlorine atoms in the 2 and 5 positions are potential acceptors for weak hydrogen bonds from the aromatic C-H donors of neighboring molecules. These interactions are directional and play a crucial role in organizing the molecules in the crystal lattice.

-

C-H···N Hydrogen Bonds: The nitrogen atom of the quinoline ring is a hydrogen bond acceptor. It is likely to engage in C-H···N interactions with aromatic protons from adjacent molecules, contributing to the overall stability of the crystal packing.

-

π-π Stacking Interactions: The planar aromatic quinoline ring is susceptible to π-π stacking interactions. These can be either face-to-face or offset, with the latter being more common for electron-deficient aromatic systems to minimize electrostatic repulsion. The presence of two electron-withdrawing chlorine atoms will influence the quadrupole moment of the aromatic system and thus the geometry of the π-π stacking.

-

Halogen···Halogen Interactions: Depending on the packing arrangement, there may be close contacts between chlorine atoms of neighboring molecules. These can be either Type I (symmetrical) or Type II (bent), with the latter being indicative of a stabilizing halogen bond.

Diagram of Predicted Intermolecular Interactions

Caption: Predicted intermolecular interactions in the crystal lattice of 2,5-dichloroquinoline.

Applications in Drug Development and Materials Science

Dichloroquinoline derivatives are pivotal in the development of new therapeutic agents. For instance, chloroquine and hydroxychloroquine, both containing a 4-chloroquinoline core, have been extensively used as antimalarial drugs.[1][7] The 2- and 5-positions of the quinoline ring are often functionalized to modulate biological activity and pharmacokinetic properties. A thorough understanding of the structural chemistry of 2,5-dichloroquinoline is therefore essential for the rational design of new drug candidates.

In materials science, the ability of quinoline derivatives to form ordered solid-state structures through non-covalent interactions makes them attractive for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The precise control over crystal packing, guided by an understanding of the intermolecular forces, is key to tuning the electronic properties of these materials.

Conclusion and Future Directions

While the definitive crystal structure of 2,5-dichloroquinoline remains to be elucidated, this technical guide provides a robust framework for its synthesis, characterization, and the prediction of its solid-state behavior. The comparative analysis with 2,4-dichloroquinoline offers valuable insights into the likely interplay of C-H···Cl, C-H···N, and π-π stacking interactions that govern its crystal packing.

The detailed synthetic protocol provided herein empowers researchers to access this important building block for further derivatization and study. Future work should focus on obtaining single crystals of 2,5-dichloroquinoline suitable for X-ray diffraction analysis to experimentally validate the predicted structural features. Such a discovery would be a significant contribution to the field of quinoline chemistry and would undoubtedly accelerate the development of new pharmaceuticals and functional materials based on this versatile scaffold.

References

-

ResearchGate. (n.d.). Crystal structures and NLO properties of quinoline derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of the quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Retrieved from [Link]

-

MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichloroquinoline. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Retrieved from [Link]

-

SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinoline derivatives and their chemical formulas: organic compounds.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline. Retrieved from [Link]

-

Cleanchem. (n.d.). 2,5-Dichloroquinoline. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,5-dichloroquinoline (C9H5Cl2N). Retrieved from [Link]

-

DergiPark. (n.d.). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichloroquinoline-6-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. Retrieved from [Link]

Sources

- 1. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]